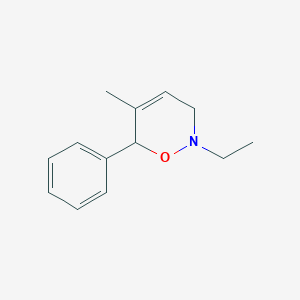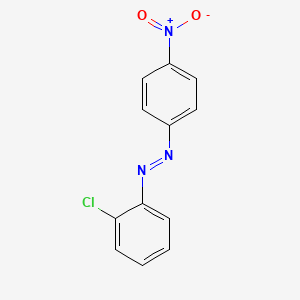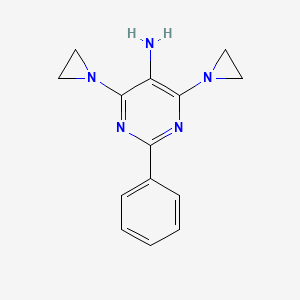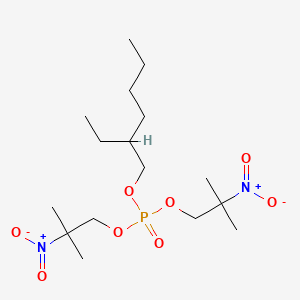
Bis(2-nitroisobutyl)-2-ethylhexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-nitroisobutyl)-2-ethylhexyl phosphate is an organophosphorus compound characterized by the presence of two nitroisobutyl groups and an ethylhexyl group attached to a phosphate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-nitroisobutyl)-2-ethylhexyl phosphate typically involves the esterification of phosphoric acid with 2-nitroisobutanol and 2-ethylhexanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bonds. Common catalysts used in this process include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product. The reaction mixture is typically subjected to distillation or recrystallization to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-nitroisobutyl)-2-ethylhexyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phosphate ester bonds can undergo nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new phosphate esters with different alkoxy groups.
Applications De Recherche Scientifique
Bis(2-nitroisobutyl)-2-ethylhexyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways involving phosphate esters.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants
Mécanisme D'action
The mechanism of action of Bis(2-nitroisobutyl)-2-ethylhexyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate ester moiety can mimic natural phosphate groups, allowing the compound to bind to phosphate-binding sites on enzymes and receptors. This binding can modulate the activity of the target proteins, leading to various biochemical effects. The nitro groups may also participate in redox reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-nitroisobutyl) phosphate
- 2-Ethylhexyl phosphate
- Bis(2-nitroisobutyl)-2-ethylhexyl phosphonate
Uniqueness
Bis(2-nitroisobutyl)-2-ethylhexyl phosphate is unique due to the combination of nitroisobutyl and ethylhexyl groups attached to the phosphate backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
64050-61-9 |
|---|---|
Formule moléculaire |
C16H33N2O8P |
Poids moléculaire |
412.42 g/mol |
Nom IUPAC |
2-ethylhexyl bis(2-methyl-2-nitropropyl) phosphate |
InChI |
InChI=1S/C16H33N2O8P/c1-7-9-10-14(8-2)11-24-27(23,25-12-15(3,4)17(19)20)26-13-16(5,6)18(21)22/h14H,7-13H2,1-6H3 |
Clé InChI |
TWAYNOZNTQWTOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=O)(OCC(C)(C)[N+](=O)[O-])OCC(C)(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


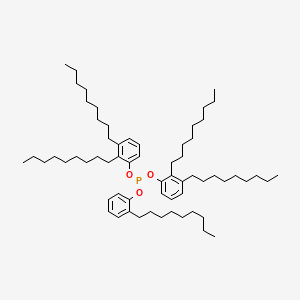
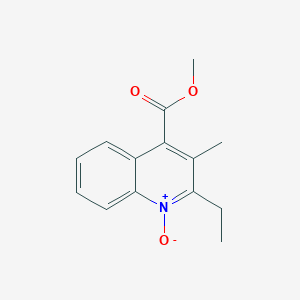


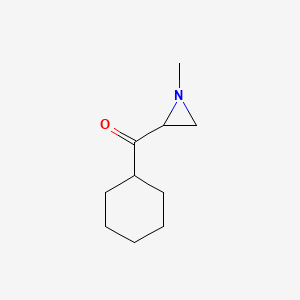
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
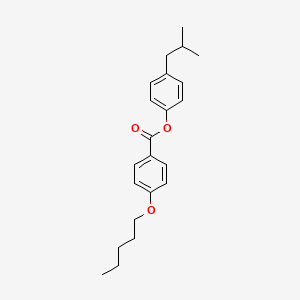
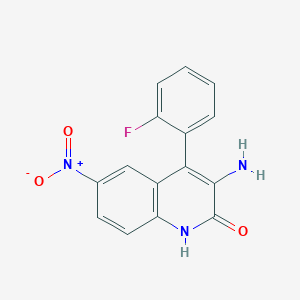
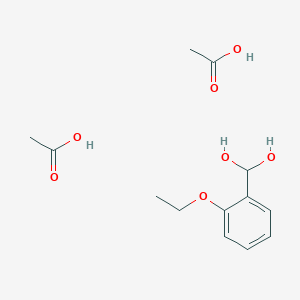

![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
